molecular formula C11H9F3O3 B12473219 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one

Cat. No.: B12473219
M. Wt: 246.18 g/mol
InChI Key: XTRRSNPVYBZKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one is an organic compound characterized by the presence of a methoxyphenyl group, a hydroxy group, and a trifluoromethyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and a trifluoromethyl ketone under basic conditions. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity .

Properties

IUPAC Name

1,1,1-trifluoro-4-hydroxy-4-(4-methoxyphenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRRSNPVYBZKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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